HI-240

Beschreibung

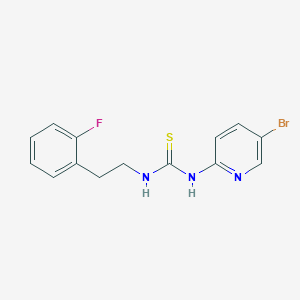

HI-240 (N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea) is a phenyl ethyl thiazolyl thiourea (PETT) derivative developed as a dual-function compound with anti-HIV and spermicidal activity . It inhibits HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor (NNI) pocket, exhibiting potent activity against wild-type and drug-resistant strains (IC50 < 0.001 µM) . Additionally, this compound immobilizes sperm via a concentration- and time-dependent mechanism without damaging cervicovaginal epithelium, unlike traditional spermicides like Nonoxynol-9 (N-9) .

Eigenschaften

Molekularformel |

C14H13BrFN3S |

|---|---|

Molekulargewicht |

354.24 g/mol |

IUPAC-Name |

1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |

InChI-Schlüssel |

MIJLSRZJDIBHJU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F |

Synonyme |

F-PBT cpd HI 240 HI-240 N-(2-(2-fluorophenethyl))-N'-(2-(5-bromopyridyl))thiourea |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

HI-240 is synthesized through structure-based drug design methods. The process involves identifying space in the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase that can be exploited by functional groups predicted to interact favorably with binding pocket residues . The synthesis typically involves the use of thiourea compounds, which have shown better inhibition of drug-resistant strains of HIV-1 compared to other compounds .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HI-240 unterliegt aufgrund des Vorhandenseins von funktionellen Gruppen, die mit verschiedenen Reagenzien interagieren können, hauptsächlich Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei den Reaktionen mit this compound verwendet werden, gehören Thioharnstoff und andere nucleophile Agenzien. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit Modifikationen der funktionellen Gruppen, die ihre inhibitorische Aktivität gegenüber HIV-Reversetranskriptase verbessern .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der RNA-abhängigen DNA-Polymerase hemmt, wobei es speziell auf die Nicht-Nukleosid-Inhibitor-Bindungstasche der HIV-Reversetranskriptase abzielt. Die Verbindung interagiert mit Resten in der Bindungstasche und verhindert, dass die Polymerase virale DNA synthetisiert, wodurch die Replikation des Virus gehemmt wird.

Wirkmechanismus

HI-240 exerts its effects by inhibiting the activity of RNA-directed DNA polymerase, specifically targeting the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase . The compound interacts with residues in the binding pocket, preventing the polymerase from synthesizing viral DNA, thereby inhibiting the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

HI-240 vs. HI-236 (PETT Analogue)

HI-236 was rationally designed to optimize van der Waals interactions with the hydrophobic Wing 2 region of HIV RT, reducing unoccupied binding volume by 25 ų compared to this compound . While both compounds show similar potency against wild-type HIV, HI-236 is superior against multidrug-resistant RT-MDR strains (Table 5 in ). However, this compound retains clinical relevance due to its unique spermicidal properties.

This compound vs. HI-443 (Thiourea Derivative)

HI-443 demonstrates significantly higher activity against NNI-resistant strains (e.g., A17 variant) compared to this compound, nevirapine, and delavirdine . However, this compound’s dual functionality and lower cytotoxicity make it preferable for vaginal microbicide applications.

This compound vs. Nonoxynol-9 (N-9)

This compound’s non-detergent mechanism and anti-HIV activity address the critical limitations of N-9, which exacerbates HIV susceptibility through tissue damage .

This compound vs. Other PETT Derivatives (HI-253, HI-241)

Halogen substitutions at the phenyl ring’s ortho position (this compound, HI-253) enhance compatibility with the RT binding pocket’s polar regions, whereas meta-substitutions (HI-241) are less effective . This compound and HI-253 both exhibit spermicidal activity, but this compound remains the lead compound due to its balanced pharmacokinetic profile.

Key Structural Features of this compound :

Advantages Over Peers :

- Dual anti-HIV and spermicidal action.

- High selectivity index (>100,000) and low cytotoxicity.

- Activity against drug-resistant HIV strains.

Limitations :

- Moderate potency against RT-MDR compared to HI-236/HI-443.

- Requires further pharmacokinetic optimization for systemic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.